molecular formula C11H8ClF3N4O2 B3059662 methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1092346-61-6

methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3059662
CAS No.: 1092346-61-6
M. Wt: 320.65
InChI Key: OFONWNVCBWMOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It is composed of a methyl group attached to a 1,2,4-triazole ring which is further connected to a pyridine ring with chloro and trifluoromethyl substituents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate and related compounds have been synthesized and structurally characterized in various studies. These compounds are developed through complex chemical processes involving multiple reactions and are characterized using methods like IR, NMR spectroscopy, and X-ray diffraction. For instance, Kumar and Mashelkar (2007) synthesized novel 1, 2, 4 triazoles containing 2H-pyrano [2, 3-b] pyridine moiety, which are structurally similar to the compound (Kumar & Mashelkar, 2007).

Coordination Polymers

  • The compound has been used in the synthesis of coordination polymers, particularly with metals like Cd(II). Cisterna et al. (2018) demonstrated how the positional isomeric effect of similar compounds influences the structure of Cd(II) coordination polymers (Cisterna et al., 2018).

Metal Complex Formation

  • It is involved in the formation of metal complexes, as shown in a study by Castiñeiras, García-Santos, and Saa (2018), where a complex with Hg(II) was synthesized using a similar compound (Castiñeiras, García-Santos, & Saa, 2018).

Application in Molecular Docking and Drug Design

  • Some derivatives of this compound have been studied for their potential in molecular docking and drug design. For instance, Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives for potential antimicrobial use, involving similar molecular structures (Bhat et al., 2016).

Antifungal Activity

  • Derivatives of this compound have also been evaluated for their antifungal activities. Bai et al. (2020) designed and synthesized 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, which displayed moderate to high fungicidal activities (Bai et al., 2020).

Exploration of Biologically Active Heterocyclic Compounds

  • The compound serves as a key molecule in the exploration of biologically active heterocyclic compounds. For instance, D'Souza et al. (2020) synthesized novel quinoline incorporated triazole derivatives using a structure similar to the compound, exhibiting significant bioactivities (D'Souza et al., 2020).

Mechanism of Action

Target of Action

The compound, also known as “methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate”, is a derivative of imidazole and trifluoromethylpyridine . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Trifluoromethylpyridine derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Imidazole derivatives show different biological activities, which suggests that they may interact with multiple targets .

Biochemical Pathways

Given the broad range of biological activities of imidazole and trifluoromethylpyridine derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives may influence their stability and efficacy .

Properties

IUPAC Name

methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O2/c1-21-10(20)9-17-5-19(18-9)4-8-7(12)2-6(3-16-8)11(13,14)15/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONWNVCBWMOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120591
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-61-6
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 6
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.